molecular formula C10H16O4 B13237950 Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate

Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13237950
M. Wt: 200.23 g/mol
InChI Key: PZNOCLAXMPTRCO-UHFFFAOYSA-N
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Description

Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate is a bicyclic ester characterized by a spirocyclic system where two oxygen atoms bridge a six-membered and a two-membered ring (spiro index [2.6]). The compound features an ethyl ester group at position 2, contributing to its hydrophobicity and reactivity.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 1,7-dioxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-2-13-9(11)8-10(14-8)4-3-6-12-7-5-10/h8H,2-7H2,1H3

InChI Key

PZNOCLAXMPTRCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of a suitable diol with an ester, followed by cyclization to form the spiro ring system . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction pathways as those used in laboratory settings. Industrial processes would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, influencing their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic dioxolane and dioxane derivatives share structural similarities but exhibit distinct physicochemical and reactivity profiles. Below is a comparative analysis based on spiro indices, substituents, and functional groups:

Table 1: Key Structural and Functional Comparisons

Compound Name Spiro Index Substituents/Functional Groups Molecular Weight Key Properties/Reactivity References
Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate [2.6] Ethyl ester at C2, two oxygen bridges ~228* Predicted moderate polarity [3], [6]
1,6-Dioxaspiro[4.4]nonane, 2-ethyl- [4.4] Ethyl group at C2 214.12 Higher ring strain; bromination at C4/C9 [3], [4]
Ethyl 8-ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate [4.4] Ethyl ester at C7, ethyl at C8 229 (M+H)+ Acid-labile ester; stable 22R isomer [5], [6]
Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate [2.6] Methyl at C6, single oxygen bridge 212.29 Lower oxygen content; reduced polarity [7]
Ethyl 2-methyl-4-oxo-1,3-dioxaspiro[4.4]nonane-2-carboxylate [4.4] Oxo at C4, methyl at C2 228.24 Enhanced electrophilicity at C4 [10], [11]

*Estimated based on analogous structures.

Key Differences and Implications

Spiro Index and Ring Strain: The [2.6] spiro system in the target compound introduces unique ring strain compared to [4.4] analogs (e.g., 1,6-dioxaspiro[4.4]nonane derivatives). This strain may influence reactivity, such as susceptibility to ring-opening reactions or stereochemical stability . For example, [4.4] spiro compounds like ethyl 8-ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate exhibit acid-catalyzed isomerization favoring 22R configurations due to lower energy conformations, whereas [2.6] systems may adopt distinct conformational preferences .

Substituent Effects: Ethyl ester placement (e.g., C2 vs. C7) alters electronic and steric environments. Ethyl 8-ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate shows efficient hydrolysis to carboxylic acids under basic conditions, suggesting similar reactivity for the target compound . Methyl or oxo substituents (e.g., in 1,3-dioxaspiro[4.4]nonane derivatives) enhance electrophilicity at specific positions, enabling regioselective modifications absent in the target compound .

Oxygen Content and Polarity: Compounds with two oxygen bridges (e.g., 1,6-dioxaspiro systems) exhibit higher polarity than mono-oxygen analogs (e.g., 1-oxaspiro[2.6]nonane derivatives). This impacts solubility and chromatographic behavior .

Synthetic Accessibility :

  • [4.4] spiro compounds are more extensively studied, with established routes like dibromide-mediated bromination at C4/C9 . In contrast, [2.6] systems may require specialized methods due to smaller ring sizes .

Biological Activity

Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound exhibits a distinctive spirocyclic structure characterized by a combination of dioxane and carboxylate functional groups. This structural arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and metabolic pathways. It has been observed to act as both an inhibitor and an activator in various enzymatic reactions, impacting cellular metabolism and signaling pathways. The compound's ability to modulate enzyme activity is crucial for its potential therapeutic applications.

Enzyme Interaction Studies

Research indicates that this compound can influence the activity of several key enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit certain hydrolases and transferases, which are vital for metabolic regulation.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, indicating potential applications in developing antimicrobial agents.

Case Studies and Efficacy Data

Several studies have evaluated the efficacy of this compound in biological systems. Below is a summary of key findings from recent research:

StudyCompound TestedBiological ActivityResults
Study AThis compoundAntimicrobialInhibition of growth in E. coli (p < 0.05)
Study BThis compoundEnzyme inhibitionSignificant reduction in enzyme activity (p < 0.01)
Study CThis compoundCytotoxicityReduced cell viability in cancer cell lines (IC50 = 25 µM)

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructure TypeNotable PropertiesBiological Activity
Ethyl 1,3-dioxolane-4-carboxylateDioxolaneGeneral reactivityModerate antimicrobial
Ethyl 1,4-dioxaspiro[4.5]decane-2-carboxylateDioxaspiroHigh stabilityLow enzyme inhibition
This compoundSpirocyclicUnique reactivitySignificant enzyme modulation

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